4-ブロモ-2-ホルミル安息香酸

概要

説明

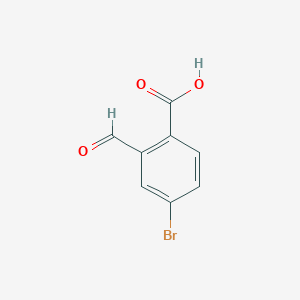

4-Bromo-2-formylbenzoic acid (CAS 871502-87-3) belongs to the family of carboxylic acids . It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds . It is also used in the synthesis of a variety of polymers and other materials .

Synthesis Analysis

The synthesis of 4-Bromo-2-formylbenzoic acid involves several steps. One method involves the slow addition of 1-bromo-2-fluoro-4-methylbenzene to a 1:1 mixture of pyridine and water at 90°C, followed by the addition of potassium permanganate . The reaction mixture is stirred at 90°C for 3 hours . Another method involves the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-formylbenzoic acid is C8H5BrO3 . The InChI code is 1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) .Chemical Reactions Analysis

4-Formylbenzoic acid has been utilized as a molecular probe to investigate the factors governing the rate of reaction between transketolase and aromatic aldehydes . Transketolase is a key enzyme involved in the pentose phosphate pathway, and its activity can be modulated by various aldehydes, including aromatic aldehydes .Physical and Chemical Properties Analysis

4-Bromo-2-formylbenzoic acid has a molecular weight of 229.03 . It has a density of 1.8±0.1 g/cm3, a boiling point of 360.6±32.0 °C at 760 mmHg, and a flash point of 171.9±25.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学的研究の応用

医薬品中間体

4-ブロモ-2-ホルミル安息香酸は、さまざまな医薬品化合物の合成における貴重な中間体です。 その反応性のホルミル基は、医薬品開発に使用される複雑な分子の形成につながる可能性のあるその後の化学反応を可能にします .

染料合成

この化合物は、染料の合成において重要な役割を果たします。 臭素原子は置換反応を受けることができ、工業および研究用途向けの特定の特性を持つ着色剤の作成を可能にします .

ポリマー合成

ポリマー化学の分野では、4-ブロモ-2-ホルミル安息香酸は、ポリマーに臭素原子を導入するために使用されます。 これにより、材料の難燃性が向上し、より安全な消費財の製造に役立ちます .

化学センサー開発

4-ブロモ-2-ホルミル安息香酸のホルミル基は、化学センサー、特にフルクトースなどの糖を検出するための化学センサーの開発に使用できます。 これらのセンサーは、食品業界の品質管理や医療診断に適用されています .

材料科学

研究者は、4-ブロモ-2-ホルミル安息香酸を使用して、特定の電子または光学特性を持つ材料を合成しています。 これは、有機半導体やその他の高度な材料を作成するための重要な前駆体です .

触媒

この化合物は、化学反応を促進するための触媒プロセスで使用されます。 その構造は、工業用化学プロセスの効率と選択性を向上させる触媒を作成するために変更できます .

ビアリル合成

有機合成では、4-ブロモ-2-ホルミル安息香酸は、パラジウム触媒クロスカップリング反応によるビアリル化合物の構築に使用されます。 これらのビアリル構造は、医薬品や農薬において重要です .

分析化学

その独特の化学構造により、4-ブロモ-2-ホルミル安息香酸は、分析化学において標準または試薬として機能し、複雑な混合物中の物質の定量と同定を支援できます .

Safety and Hazards

特性

IUPAC Name |

4-bromo-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVFFWJIPXPVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582234 | |

| Record name | 4-Bromo-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871502-87-3 | |

| Record name | 4-Bromo-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

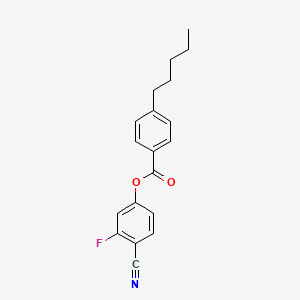

![3-[Chloro(dimethyl)silyl]propanenitrile](/img/structure/B1591509.png)